molecular formula C19H30N2 B4954805 1-(2,5-dimethylphenyl)-4-(3-methylcyclohexyl)piperazine

1-(2,5-dimethylphenyl)-4-(3-methylcyclohexyl)piperazine

Cat. No.: B4954805
M. Wt: 286.5 g/mol
InChI Key: JQCRYKFJQAXIGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,5-dimethylphenyl)-4-(3-methylcyclohexyl)piperazine, also known as DMCP, is a psychoactive drug that belongs to the piperazine class of compounds. It is a derivative of the popular recreational drug, mCPP (1-(3-chlorophenyl)piperazine). DMCP is a relatively new compound and has not been extensively studied yet. However, it has shown promising results in scientific research applications.

Mechanism of Action

1-(2,5-dimethylphenyl)-4-(3-methylcyclohexyl)piperazine acts as a serotonin receptor agonist, specifically targeting the 5-HT1A, 5-HT1B, and 5-HT2C receptors. It also has affinity for the dopamine D2 receptor. The exact mechanism of action is not fully understood, but it is believed to modulate the release of certain neurotransmitters such as serotonin and dopamine.
Biochemical and Physiological Effects:
This compound has been shown to increase serotonin and dopamine levels in the brain, which may explain its anxiolytic and antidepressant effects. It has also been shown to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. This compound has been found to have a low toxicity profile and is generally well-tolerated in animal studies.

Advantages and Limitations for Lab Experiments

1-(2,5-dimethylphenyl)-4-(3-methylcyclohexyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and has a low toxicity profile. It has also been shown to have a long half-life, which makes it useful for studying the long-term effects of serotonin and dopamine modulation. However, this compound's effects on the serotonergic system are not fully understood, and more research is needed to fully elucidate its mechanism of action.

Future Directions

There are several future directions for 1-(2,5-dimethylphenyl)-4-(3-methylcyclohexyl)piperazine research. One area of interest is its potential use in treating psychiatric disorders such as depression and anxiety. Another area of interest is its use as a tool in neuroscience research to study the serotonergic system. Further studies are needed to fully understand this compound's mechanism of action and its potential therapeutic applications.

Synthesis Methods

1-(2,5-dimethylphenyl)-4-(3-methylcyclohexyl)piperazine can be synthesized through a multistep process involving the reaction of 2,5-dimethylphenylamine with 3-methylcyclohexylamine. The reaction is catalyzed by a strong acid such as hydrochloric acid or sulfuric acid. The resulting product is then purified through recrystallization.

Scientific Research Applications

1-(2,5-dimethylphenyl)-4-(3-methylcyclohexyl)piperazine has been studied for its potential use in treating certain psychiatric disorders such as depression, anxiety, and schizophrenia. It has been found to have anxiolytic and antidepressant effects in animal models. This compound has also been studied for its potential use as a tool in neuroscience research to study the serotonergic system.

Properties

IUPAC Name

1-(2,5-dimethylphenyl)-4-(3-methylcyclohexyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2/c1-15-5-4-6-18(13-15)20-9-11-21(12-10-20)19-14-16(2)7-8-17(19)3/h7-8,14-15,18H,4-6,9-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQCRYKFJQAXIGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)N2CCN(CC2)C3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

23.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198271
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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